molecular formula C14H8I4O4 B142916 Tetrac CAS No. 67-30-1

Tetrac

Katalognummer B142916
CAS-Nummer: 67-30-1
Molekulargewicht: 747.83 g/mol
InChI-Schlüssel: PPJYSSNKSXAVDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrac, or tetraiodothyroacetic acid, is not explicitly detailed in the provided papers. However, the papers do discuss various tetra-substituted compounds, which can offer insights into the general characteristics and behaviors of molecules with four substituents on a central atom or structure. For instance, tetrahedral bonding is a common feature in chemistry where a central atom is bonded to four other atoms, creating a three-dimensional shape that is crucial for the stability and properties of many compounds .

Synthesis Analysis

The synthesis of tetra-substituted compounds can be complex and often requires specific conditions and reagents. For example, the synthesis of tetrahedranyllithium involved the reaction of tetrakis(trimethylsilyl)tetrahedrane with methyllithium in tetrahydrofuran . Similarly, tetrakis(μ3-phenylpropargyl)zirconium was synthesized from ZrCl4 and (phenylpropargyl)magnesium bromide . These examples demonstrate the careful selection of starting materials and conditions that are necessary for the successful synthesis of tetra-substituted compounds.

Molecular Structure Analysis

The molecular structure of tetra-substituted compounds is often determined using techniques such as X-ray crystallography. For instance, the structure of tetrahedranyllithium was elucidated to be a stretched tetrahedron with specific bond lengths between the central lithium and surrounding carbon atoms . The D2d symmetry of tetrakis(μ3-phenylpropargyl)zirconium was also confirmed through crystallographic analysis . These structural details are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of tetra-substituted compounds can vary widely depending on their structure and substituents. For example, tetrahedranyllithium was used to prepare methyl- and hydrogen-substituted tetrahedranes, demonstrating its reactivity towards electrophiles . The coordination of ligands to a central metal atom, as seen in tetrakis(μ3-phenylpropargyl)zirconium, can also influence the reactivity and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetra-substituted compounds are influenced by their molecular structure and bonding. Tetrahedral bonding in amorphous carbon, for example, results in properties that approach those of diamond, including high hardness and low friction coefficients . The electronic structure, such as the HOMO-LUMO gap calculated for tetrakis(μ3-phenylpropargyl)zirconium, is also a key factor in determining the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Anti-Angiogenese bei der Krebsbehandlung

Tetrac, ein Derivat des Schilddrüsenhormons T4, wurde als Störer wichtiger Funktionen von Krebszellen entdeckt. Es wirkt als Inhibitor der tumorbedingten Angiogenese, d. h. der Bildung neuer Blutgefäße, die Tumoren zum Wachstum benötigen. Durch die Blockierung der Angiogenese kann this compound potenziell das Wachstum und die Ausbreitung von Krebs begrenzen .

Nanothis compound-Formulierungen

Nanothis compound, eine Formulierung von this compound, zeigt vielversprechende Ergebnisse als Inhibitor der Angiogenese, nicht nur im Zusammenhang mit Malignität, sondern auch bei anderen klinisch signifikanten Erkrankungen. Dazu gehören Hauterkrankungen, Gefäßproliferation in der Netzhaut und Neovaskularisierung im Zusammenhang mit Entzündungszuständen .

Nierenzellkarzinom (RCC)-Behandlung

this compound wurde auf seine Auswirkungen auf das Nierenzellkarzinom (RCC) untersucht, was auf potenzielle Anwendungen bei der Behandlung dieser Krebsart hindeutet .

Modulation der Wirkungen von Schilddrüsenhormonen

this compound kann die Wirkungen von Schilddrüsenhormonen wie L-Thyroxin (T4) an bestimmten Stellen wie dem Integrin αvβ3 modulieren. Diese Modulation umfasst die Hemmung pro-angiogener und anti-apoptotischer Wirkungen, die vermutlich durch T4 induziert werden .

Hemmung der pathologischen Netzhautangiogenese

this compound wurde auf seine anti-angiogene Aktivität bei der Netzhautangiogenese untersucht. Es blockiert die pro-angiogenen Wirkungen von Schilddrüsenhormonen und Wachstumsfaktoren wie VEGF und FGF-2, was bei der Behandlung pathologischer Zustände mit Netzhautneovaskularisierung von Vorteil sein könnte .

Wirkmechanismus

Target of Action

Tetrac, or Tetraiodothyroacetic acid, is a derivative of the thyroid hormone L-thyroxine (T4). Its primary targets are the thyrointegrin receptors , specifically integrin αvβ3 . These receptors are overexpressed on cancer cells and rapidly dividing endothelial cells . This compound also targets β-catenin and HMGA2 , which are implicated in cancer cell proliferation .

Mode of Action

This compound acts as a thyrointegrin receptor antagonist, blocking the actions of T4 and 3,5,3’-triiodo-L-thyronine (T3) at the cell surface receptor for thyroid hormone on integrin αvβ3 . It competes with T4 for binding to the integrin, leading to blockage of cancer cell responses to thyroid hormones .

Biochemical Pathways

This compound disrupts several biochemical pathways that are critical to cancer cell proliferation and metastasis. It inhibits the pro-angiogenic activities of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), leading to a reduction in the transcription of vascular growth factors/growth factor receptors, hypoxia-inducible factor-1α, pro-angiogenic cytokines, and other pro-angiogenic genes . At the same time, it stimulates the expression of endogenous angiogenesis inhibitors .

Pharmacokinetics

Nanothis compound has been designed to limit this compound to the extracellular space, optimizing exposure of its structure to the receptor site on αvβ3 .

Result of Action

This compound has anti-angiogenic and anti-tumor activities . It reduces endothelial cell proliferation, migration, and tube formation . It also disrupts thyroid hormone-stimulated tumor recruitment, differentiation, and the pro-angiogenic signaling of tumor stroma-associated mesenchymal stem cells . In addition, this compound induces apoptosis in cancer cells .

Action Environment

The effectiveness of this compound against various cancers suggests that it may be influenced by the specific genetic and cellular environment of different cancer types .

Safety and Hazards

Tetrac is used for research purposes only . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound. It should be kept away from drains, water courses, or the soil .

Zukünftige Richtungen

Tetrac has shown promise in not only AML, but prostate, renal, and various other cancer types . The preclinical trial seems promising and this calls for further exploration of this compound in cancer therapy . The development of immunotherapy and nanotechnology may play a role in future therapy to achieve complete remission . Nano-encapsulation of drugs can improve drugs’ bioavailability, help drugs evade resistance, and provide combination therapy directly to the cancer cells .

Eigenschaften

IUPAC Name

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJYSSNKSXAVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048186
Record name Tetrac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67-30-1
Record name Tetraiodothyroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraiodothyroacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraiodothyroacetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',5,5'-TETRAIODOTHYROACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrac
Reactant of Route 2
Tetrac
Reactant of Route 3
Reactant of Route 3
Tetrac
Reactant of Route 4
Tetrac
Reactant of Route 5
Tetrac
Reactant of Route 6
Tetrac

Q & A

Q1: What is the primary target of Tetrac?

A1: this compound primarily targets the cell surface receptor located on integrin αvβ3. This integrin is predominantly expressed by cancer cells, dividing endothelial cells, and vascular smooth muscle cells. [, , ]

Q2: How does this compound interact with its target?

A2: this compound acts as an antagonist at the thyroid hormone receptor site on integrin αvβ3, blocking the binding and actions of the natural thyroid hormones L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). [, , ]

Q3: What are the downstream effects of this compound binding to integrin αvβ3?

A3: this compound binding to αvβ3 triggers several downstream effects, including:- Inhibition of tumor cell proliferation [, , , , ]- Inhibition of angiogenesis [, , , , , ]- Induction of apoptosis [, , , ]- Disruption of cancer cell survival pathway gene expression [, , ]- Inhibition of repair of radiation-induced DNA double-strand breaks [, , ]

Q4: Does this compound have any agonist-independent effects at integrin αvβ3?

A4: Yes, in addition to antagonizing T4 and T3, this compound also exerts agonist-independent anti-proliferative effects by modulating the transcription of cancer cell genes involved in cell survival, cell cycle control, angiogenesis, apoptosis, chemotherapeutic agent export, and DNA repair. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H10I4O4, and its molecular weight is 677.9 g/mol.

Q6: Has this compound been formulated into nanoparticles?

A6: Yes, this compound has been successfully conjugated to a poly (lactic-co-glycolic acid) (PLGA) polymer to create nanoparticles known as Nanothis compound or Nano-diamino-tetrac (NDAT). [, ]

Q7: What are the advantages of Nanothis compound over unmodified this compound?

A7: Nanothis compound offers several advantages, including:- Enhanced potency compared to unmodified this compound [, ]- Exclusive action at the cell surface, preventing cell entry [, ]- Potential for targeted drug delivery by encapsulating chemotherapeutic agents within the nanoparticle []

Q8: How does the deamination of T4 to create this compound affect its activity?

A8: Deamination of T4 to this compound significantly alters its activity profile. While T4 acts primarily through the classical nuclear thyroid hormone receptor, this compound selectively targets the integrin αvβ3 receptor, leading to distinct downstream effects. [, ]

Q9: How is this compound metabolized in the body?

A9: In rats, this compound has been shown to bind to transthyretin (prealbumin) in serum. [, ] Further research is needed to fully elucidate the metabolism and elimination pathways of this compound in different species.

Q10: What types of cancer cells have shown sensitivity to this compound in vitro?

A10: In vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound on various human cancer cell lines, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Breast cancer [, , ]- Gastric cancer []- Glioblastoma [, ]- Multiple myeloma [, ]- Colorectal cancer [, ]- Basal cell carcinoma []

Q11: What is the evidence for the in vivo efficacy of this compound?

A11: Studies using xenograft models in nude mice have shown that this compound and its nanoparticulate formulations effectively inhibit tumor growth in various human cancer types, including:- Follicular thyroid carcinoma (FTC) []- Medullary thyroid carcinoma (h-MTC) []- Renal cell carcinoma (RCC) []- Glioblastoma [, ]- Prostate cancer []- Pancreatic cancer []- Urinary bladder cancer []

Q12: Are there any known mechanisms of resistance to this compound?

A12: While specific resistance mechanisms to this compound haven't been fully elucidated, the variable expression levels of integrin αvβ3 on different cancer cells may play a role in sensitivity to the drug. [] Further research is needed to identify potential resistance mechanisms and develop strategies to overcome them.

Q13: How does the nanoparticulate formulation of this compound (Nanothis compound) affect its delivery and targeting?

A13: Nanothis compound, due to its size and surface properties, offers improved tumor targeting compared to unmodified this compound. The nanoparticle formulation can passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, leading to increased drug concentration at the tumor site. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.